The synthesis of 2H-1,2,4-benzothiadiazin-3(4H)-one, 7-chloro-5-methoxy-, 1,1-dioxide can be achieved through several methods, often involving the reaction of specific precursors under controlled conditions. One notable synthesis method includes:
The molecular structure of 2H-1,2,4-benzothiadiazin-3(4H)-one, 7-chloro-5-methoxy-, 1,1-dioxide features a benzothiadiazine core with specific substituents that influence its chemical behavior and biological activity. Key structural details include:
The InChI representation for this compound is InChI=1S/C8H6ClN2O3S/c1-11-6-3-2-5(9)4-7(6)15(13,14)10-8(11)12/h2-4H,1H3,(H,10,12)
.
The chemical reactivity of 2H-1,2,4-benzothiadiazin-3(4H)-one, 7-chloro-5-methoxy-, 1,1-dioxide can be understood through its interactions with various reagents:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
Key physical and chemical properties of 2H-1,2,4-benzothiadiazin-3(4H)-one include:
Property | Value |
---|---|
Molecular Weight | Approximately 246.67 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically crystalline |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
The applications of 2H-1,2,4-benzothiadiazin-3(4H)-one are diverse and significant:
The benzothiadiazine dioxide scaffold emerged from mid-20th-century explorations into sulfonamide-derived heterocycles. Initial synthetic routes focused on ortho-aminobenzenesulfonamides as precursors, exploiting their cyclization with one-carbon synthons like phosgene or aldehydes [1]. The specific 7-chloro-5-methoxy derivative evolved from systematic structure-activity studies probing substitutions at positions 5, 6, and 7. Early syntheses relied on:
Table 1: Key Synthetic Pathways for 7-Substituted-5-methoxybenzothiadiazine 1,1-Dioxides
Precursor | Reagent/Conditions | Product | Yield (%) | Significance |
---|---|---|---|---|
2-Amino-4-chloro-6-methoxybenzenesulfonamide | Triphosgene, pyridine, reflux | 7-Chloro-5-methoxy-1,1-dioxide core | 60-75 | Direct, regioselective ring closure |
7-Bromo-5-methoxy-1,1-dioxide | CuI, propargylamine, Pd(PPh₃)₄ | 7-Propargylamino-5-methoxy analog | 55 | Access to alkyne-functionalized probes |
5-Methoxy-1,1-dioxide (unsubstituted) | Cl₂, AcOH | 7-Chloro-5-methoxy-1,1-dioxide | 30 | Low regioselectivity limits utility |
This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide subclass, characterized by a bicyclic system fusing a benzene ring with a six-membered heterocycle containing SO₂, NH, and N-C=O moieties. Key structural features defining its pharmacophoric properties include:
Table 2: Spectroscopic and Computational Descriptors of 7-Chloro-5-methoxy Derivative
Property | Value/Descriptor | Method | Biological Implication |
---|---|---|---|
Molecular Weight | 258.69 g/mol | HRMS | Optimal for cell permeability |
logP (XLogP3) | 0.8 | Computational | Balanced hydrophobicity for membrane traversal |
Hydrogen Bond Donors | 2 (SO₂NH, CONH) | NMR, IR | Targets enzymes with H-bond acceptor pockets |
Hydrogen Bond Acceptors | 5 (SO₂, C=O, OCH₃) | NMR, IR | Enhances solubility and protein engagement |
Tautomerization | Lactam-lactim equilibrium | ¹H/¹³C NMR in DMSO | Stabilizes binding via tautomeric adaptation |
The strategic placement of chloro and methoxy groups unlocks dual modulation of electronic and steric parameters:
Current research prioritizes four objectives:
Table 3: Biological Targets and Research Gaps for Core Derivatives
Target Class | Model System | Potency (IC₅₀/EC₅₀) | Key Knowledge Gaps |
---|---|---|---|
Carbonic Anhydrase VII | Recombinant hCA VII | ~15 nM (estimated) | Structural basis for isoform selectivity unknown |
CDK4/Cyclin D1 | MCF-7 breast cancer cells | 0.8 μM (lead compound) | Resistance mechanisms in pRb-deficient tumors |
EBOV Glycoprotein | Pseudotyped lentivirus assay | 22.0 μM (bicyclic analog) | In vivo efficacy and pharmacokinetic profiling |
SARS-CoV-2 3CL protease | FRET-based enzymatic assay | Not determined | Target engagement specificity versus host proteases |
Critical Gaps:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7